molecular formula C14H12ClNO4S B1387885 ((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine CAS No. 885269-36-3

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine

Cat. No. B1387885
M. Wt: 325.8 g/mol
InChI Key: HGCYZTUZASOKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine is a derivative of 4-Chlorobiphenyl . 4-Chlorobiphenyl is a monochlorobiphenyl carrying a chloro substituent at position 4 . It appears as colorless crystals or shiny off-white flakes . It is one of 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl .

Scientific Research Applications

  • Chemical Synthesis

    • The 4′-Chloro-[1,1′-biphenyl]-4-sulfonyl fluoride is used in chemical synthesis . The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .
    • The compound is synthesized in solid form with a melting point between 132-137 °C . The reaction type suitable for this compound is click chemistry .
    • The results of the synthesis are not provided in the source .
  • Antibacterial Research

    • A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) . These compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
    • The methods of application or experimental procedures are not detailed in the source .
    • The compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .

Safety And Hazards

The safety data sheet for a related compound, 4’-Chloro(1,1’-biphenyl)-4-sulfonyl chloride, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-12-5-1-10(2-6-12)11-3-7-13(8-4-11)21(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCYZTUZASOKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Reactant of Route 2
Reactant of Route 2
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Reactant of Route 3
Reactant of Route 3
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Reactant of Route 4
Reactant of Route 4
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Reactant of Route 5
Reactant of Route 5
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine
Reactant of Route 6
Reactant of Route 6
((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.